molecular formula C9H16N2O B13521825 1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpropan-2-ol

1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpropan-2-ol

Cat. No.: B13521825
M. Wt: 168.24 g/mol
InChI Key: XAMIXERXUFDYNL-UHFFFAOYSA-N
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Description

1-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-methylpropan-2-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with dimethyl groups and a hydroxyl group attached to a methylpropanol moiety.

Preparation Methods

The synthesis of 1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpropan-2-ol typically involves the reaction of 1,3-dimethyl-1H-pyrazole with suitable reagents to introduce the hydroxyl group and the methylpropanol moiety. One common method involves the alkylation of 1,3-dimethyl-1H-pyrazole with 2-chloro-2-methylpropan-2-ol under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction .

Chemical Reactions Analysis

1-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-methylpropan-2-ol undergoes various chemical reactions, including:

Scientific Research Applications

1-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-methylpropan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpropan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

1-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-methylpropan-2-ol can be compared with other pyrazole derivatives such as:

    1-(1,3-Dimethyl-1H-pyrazol-5-yl)ethanone: This compound has a similar pyrazole ring but differs in the substituent attached to the ring.

    1-(1,3-Dimethyl-1H-pyrazol-5-yl)methanamine: This derivative has an amine group instead of the hydroxyl group.

    1-(1,3-Dimethyl-1H-pyrazol-5-yl)-N-(4-methoxybenzyl)methanamine: This compound features a methoxybenzyl group attached to the pyrazole ring

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

1-(2,5-dimethylpyrazol-3-yl)-2-methylpropan-2-ol

InChI

InChI=1S/C9H16N2O/c1-7-5-8(11(4)10-7)6-9(2,3)12/h5,12H,6H2,1-4H3

InChI Key

XAMIXERXUFDYNL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)CC(C)(C)O)C

Origin of Product

United States

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